(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group and a propan-2-ylphenyl group connected through a prop-2-en-1-one linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves an aldol condensation reaction. This reaction typically uses 3,4-dichlorobenzaldehyde and 4-isopropylacetophenone as starting materials. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
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Claisen-Schmidt Condensation: : Another synthetic route is the Claisen-Schmidt condensation, which also involves the reaction of an aldehyde (3,4-dichlorobenzaldehyde) with a ketone (4-isopropylacetophenone) under basic conditions. This method is similar to the aldol condensation but is specifically used for the formation of α,β-unsaturated ketones.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the prop-2-en-1-one moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4). These reactions typically reduce the double bond in the prop-2-en-1-one linkage, resulting in the formation of saturated ketones or alcohols.
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Substitution: : The dichlorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Saturated ketones, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is evaluated for its pharmacological properties. Its structure-activity relationship (SAR) is studied to design and develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to the desired therapeutic effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the isopropyl group on the phenyl ring.
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: Similar structure but has only one chlorine atom on the phenyl ring.
(2E)-1-(3,4-Dichlorophenyl)-3-[4-(methyl)phenyl]prop-2-en-1-one: Similar structure but has a methyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
The presence of both the dichlorophenyl and isopropylphenyl groups in (2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one gives it unique chemical and physical properties. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)15-8-9-16(19)17(20)11-15/h3-12H,1-2H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNAYVSONXCJDE-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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